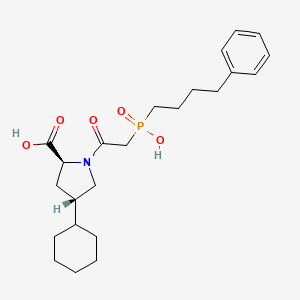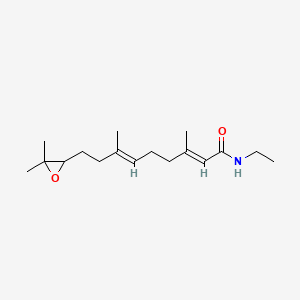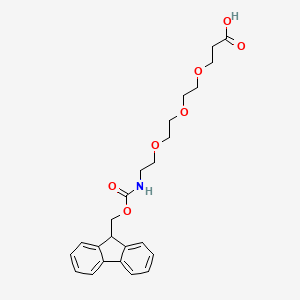
Fosinoprilat
Overview
Description
Fosinoprilat is the active phosphinic acid metabolite of the prodrug fosinopril. It is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. This compound is used primarily in the treatment of hypertension and heart failure .
Mechanism of Action
Target of Action
Fosinoprilat, the active metabolite of the prodrug Fosinopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in ATII levels, resulting in an increase in plasma renin activity and a reduction in aldosterone secretion . This affects the RAAS pathway, leading to a decrease in blood pressure and volume .
Biochemical Analysis
Biochemical Properties
It competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This interaction is crucial as it regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
Cellular Effects
Fosinoprilat’s influence on cellular function is primarily through its impact on cell signaling pathways. By inhibiting the conversion of angiotensin I to angiotensin II, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . This has a profound effect on cellular metabolism and gene expression related to blood pressure regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This inhibition of ACE leads to a decrease in angiotensin II levels, which in turn reduces vasoconstriction and lowers blood pressure .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are not readily available, ACE inhibitors like this compound have been extensively studied. The effects of these drugs are often dose-dependent, with increased dosages leading to more pronounced effects. High doses may also lead to adverse effects .
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a key metabolic pathway for blood pressure regulation . It interacts with the enzyme ACE within this pathway, inhibiting the conversion of angiotensin I to angiotensin II .
Transport and Distribution
This compound is distributed throughout the body after oral administration of fosinopril . It does not appear to cross the blood-brain barrier but is distributed into human milk . The compound is metabolized in the liver and gut wall to its active form .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the literature. Given its role as an ACE inhibitor, it is likely to be found wherever ACE is present in the cell. ACE is a membrane-bound enzyme, so this compound is likely to be localized to the cell membrane where it can interact with ACE .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosinoprilat is synthesized from fosinopril through hydrolysis. Fosinopril, a phosphinic acid-containing ester prodrug, is rapidly hydrolyzed to this compound, its principal active metabolite. This hydrolysis occurs in the gastrointestinal mucosa and liver .
Industrial Production Methods: The industrial production of this compound involves the synthesis of fosinopril, followed by its hydrolysis. The process includes the esterification of a phosphinic acid derivative with an appropriate alcohol, followed by hydrolysis under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Fosinoprilat undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Fosinopril is hydrolyzed to this compound in the presence of esterases.
Substitution: this compound can participate in substitution reactions, particularly involving its phosphinic acid group.
Major Products: The primary product of fosinopril hydrolysis is this compound. Other potential products depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fosinoprilat has several scientific research applications across various fields:
Chemistry:
- Used as a model compound in studies of ACE inhibitors.
- Investigated for its unique phosphinic acid structure and reactivity .
Biology:
- Studied for its role in the renin-angiotensin-aldosterone system (RAAS) and its effects on blood pressure regulation .
Medicine:
- Widely used in the treatment of hypertension and heart failure.
- Investigated for its potential benefits in patients with renal dysfunction due to its dual route of elimination (renal and hepatic) .
Industry:
- Utilized in the pharmaceutical industry for the development of ACE inhibitors.
- Studied for its pharmacokinetic properties and potential for drug interactions .
Comparison with Similar Compounds
Captopril: Contains a sulfhydryl group and has a shorter duration of action.
Enalaprilat: A carboxylate-containing ACE inhibitor with poor bioavailability.
Ramiprilat: Known for its high potency and long duration of action.
Lisinopril: A lysine derivative with high water solubility.
Zofenoprilat: Contains a thiol group and is highly lipophilic.
Uniqueness of Fosinoprilat:
Dual Route of Elimination: this compound is unique among ACE inhibitors due to its dual route of elimination (renal and hepatic), which reduces the risk of drug accumulation in patients with renal dysfunction.
Phosphinic Acid Structure: The presence of a phosphinic acid group allows this compound to bind zinc in the active site of ACE, providing a unique mechanism of inhibition.
This compound’s unique properties and broad range of applications make it a valuable compound in both scientific research and clinical practice.
Properties
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWWYDXDVSWAZ-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869253 | |
| Record name | Fosinoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95399-71-6 | |
| Record name | Fosinoprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95399-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosinoprilat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095399716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosinoprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosinoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSINOPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S312EY6ZT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















